(2-Ethyl-1,3-thiazol-5-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-ethyl-1,3-thiazol-5-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-2-6-7-3-5(4-8)9-6/h3,8H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRFBJJNVQHNBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(S1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56012-33-0 | |
| Record name | (2-ethyl-1,3-thiazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 2 Ethyl 1,3 Thiazol 5 Yl Methanol
Established Synthetic Routes to the 1,3-Thiazole Core
The formation of the 1,3-thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, can be achieved through several well-established synthetic strategies. These methods typically involve the reaction of a sulfur-containing nucleophile with a three-carbon electrophilic component.
Hantzsch Thiazole (B1198619) Synthesis and its Variants
The Hantzsch thiazole synthesis, first reported in the late 19th century, remains one of the most widely used methods for constructing the thiazole ring. tandfonline.comnih.govijper.org The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide. tandfonline.comnih.gov This versatile reaction allows for the introduction of a variety of substituents on the resulting thiazole ring.
For instance, the reaction of thioacetamide (B46855) with an appropriate α-haloketone can yield a 2-methylthiazole (B1294427) derivative. wikipedia.org Numerous variations of the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ more environmentally friendly conditions. These include one-pot, multi-component procedures and the use of catalysts. bepls.comresearchgate.net Microwave-assisted Hantzsch synthesis has also been shown to be an efficient method for the rapid production of thiazole derivatives. medmedchem.com
Table 1: Examples of Hantzsch Thiazole Synthesis Variants
| Reactant 1 | Reactant 2 | Conditions | Product Type |
| α-Haloketone | Thioamide | Base | 2,4-Disubstituted thiazole |
| α-Haloketone | Thiourea (B124793) | Base | 2-Amino-4-substituted thiazole |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea and Substituted Benzaldehydes | Silica (B1680970) supported tungstosilisic acid, heating or ultrasonic irradiation | Substituted Hantzsch thiazole derivatives researchgate.net |
Cyclization Reactions in Thiazole Ring Formation
Beyond the Hantzsch synthesis, various other cyclization reactions are employed to form the thiazole core. These methods often involve the intramolecular or intermolecular reaction of precursors that already contain the necessary sulfur and nitrogen atoms.
One such approach involves the cyclization of N-substituted α-amino acids. acs.orgbohrium.comchemrxiv.org This metal-free synthesis proceeds through the activation of the carboxylic acid with thionyl chloride, followed by intramolecular cyclization and deoxygenation to afford 2,5-disubstituted thiazoles in excellent yields. acs.orgbohrium.comchemrxiv.org Another method utilizes an I2/TBHP-mediated tandem cyclization and oxidation reaction of cysteine esters and aldehydes to produce 2-substituted thiazoles. rsc.org This transition-metal-free protocol offers a rapid route to thiazole-containing molecules. rsc.org
Chemoselective cyclization of thioamides with compounds containing both alkene and alkyne functionalities, catalyzed by alkaline earth metals, also provides a pathway to functionalized thiazoles. nih.gov
Addition Reactions for Thiazole Synthesis
Addition reactions can also lead to the formation of the thiazole ring. The Cook-Heilbron synthesis, for example, involves the reaction of an α-aminonitrile with carbon disulfide to form a 5-aminothiazole. wikipedia.orgwikipedia.org This reaction proceeds via a nucleophilic attack of the amino group on the carbon disulfide, followed by intramolecular cyclization. wikipedia.org
Targeted Synthesis of (2-Ethyl-1,3-thiazol-5-yl)methanol
The synthesis of the specific compound this compound involves a multi-step process that first builds the substituted thiazole ring and then modifies a functional group to yield the final methanol (B129727) moiety.
Precursor Selection and Design
A key precursor for the synthesis of this compound is methyl 2-ethyl-thiazole-5-carboxylate . This intermediate already possesses the desired ethyl group at the 2-position and a carboxylate group at the 5-position, which can be readily reduced to the target methanol group.
The synthesis of methyl 2-ethyl-thiazole-5-carboxylate can be achieved through a Hantzsch-type reaction. A common method involves the reaction of ethyl 2-chloroacetate with thiopropionamide (B1302760) under basic conditions. The thiopropionamide provides the sulfur atom and the ethyl group at the C2 position, while the ethyl 2-chloroacetate provides the remaining three carbon atoms of the thiazole ring, including the ester functionality at the C5 position.
Table 2: Key Precursors for the Synthesis of this compound
| Precursor | Role in Synthesis |
| Methyl 2-ethyl-thiazole-5-carboxylate | Immediate precursor to the final product. |
| Ethyl 2-chloroacetate | Provides the C4, C5, and carboxylate carbons of the thiazole ring. evitachem.com |
| Thiopropionamide | Provides the sulfur, nitrogen, and C2-ethyl group of the thiazole ring. |
Specific Reaction Pathways and Mechanisms
The final step in the synthesis of this compound is the reduction of the carboxylate group of methyl 2-ethyl-thiazole-5-carboxylate. This transformation is typically achieved using a strong reducing agent.
A well-documented method for this reduction is the use of lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). prepchem.com The reaction mechanism involves the nucleophilic attack of the hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the ester. This initial attack is followed by the departure of the methoxy (B1213986) group and subsequent quenching of the resulting alkoxide with water to yield the primary alcohol, this compound.
An alternative pathway could involve the synthesis of 2-ethyl-5-formylthiazole, followed by its reduction to the corresponding alcohol. The formyl group can be reduced to a hydroxymethyl group using milder reducing agents like sodium borohydride (B1222165) (NaBH₄).
2
The synthesis of this compound can be achieved through various chemical strategies. These methodologies primarily involve the introduction of a hydroxymethyl group onto the 2-ethylthiazole (B99673) core or the reduction of a pre-existing carbonyl functional group at the 5-position of the thiazole ring. The selection of a specific synthetic route often depends on the availability of starting materials, desired yield, and scalability of the reaction.
1 Formaldehyde-mediated Hydroxymethylation Approaches
One potential pathway to this compound involves the direct hydroxymethylation of 2-ethylthiazole using formaldehyde (B43269) or its equivalents. This approach, however, is not extensively documented in the literature for this specific substrate. A plausible, albeit inferred, synthetic route could involve an initial formylation of the 2-ethylthiazole at the 5-position, followed by reduction of the resulting aldehyde.
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocycles, including thiazoles. organic-chemistry.orgchemistrysteps.com This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The resulting 2-ethyl-1,3-thiazole-5-carbaldehyde can then be reduced to the corresponding primary alcohol, this compound.
Alternatively, direct hydroxymethylation of a related thiazoline (B8809763) derivative has been reported to occur via an aldol (B89426) condensation with formaldehyde. smolecule.com Another green chemistry approach involves the in-situ generation of formaldehyde from dimethyl sulfoxide (B87167) (DMSO) and bromine in the presence of a weak base like cesium carbonate for the hydroxymethylation of difluoroenolates, a method that could potentially be adapted for thiazole substrates.
2 Reduction Strategies for Carboxylic Acid or Ester Precursors (e.g., using Lithium Aluminum Hydride)
A more commonly reported and direct method for the synthesis of this compound is the reduction of a corresponding carboxylic acid or ester precursor, such as ethyl 2-ethyl-1,3-thiazole-5-carboxylate. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently employed for this transformation. masterorganicchemistry.com It effectively reduces esters and carboxylic acids to primary alcohols.
The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, to prevent the decomposition of the highly reactive LiAlH₄. google.com The general mechanism involves the nucleophilic attack of the hydride ion (H⁻) from LiAlH₄ on the carbonyl carbon of the ester or carboxylic acid. For esters, this leads to the formation of an intermediate aldehyde, which is immediately further reduced to the primary alcohol. masterorganicchemistry.com
While effective, the use of LiAlH₄ presents some challenges, particularly in industrial-scale synthesis, due to its high reactivity, flammability, and the need for strictly anhydrous conditions. google.com An alternative reducing agent, sodium bis(2-methoxyethoxy)aluminum hydride, has been proposed as a safer and more economical option, with good solubility in aromatic solvents like toluene (B28343). google.com
Table 1: Reduction of 2-Ethyl-1,3-thiazole-5-carboxylate Precursors
| Precursor | Reducing Agent | Solvent | Reaction Conditions | Product | Reference |
| Methyl 2-ethyl-thiazole-5-carboxylate | Lithium aluminum hydride | Anhydrous THF | Reflux for 1.5 hours | This compound | prepchem.com |
| Ethyl 4-methyl-2-phenyl-5-thiazolemethanol | 2M Lithium aluminum hydride | Anhydrous THF | 0 °C for 1.5 hours | (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol | |
| Ethyl 5-thiazolecarboxylate | Sodium bis(2-methoxyethoxy)aluminum hydride | Toluene | Dropwise addition at -5 to 0 °C, then 80 °C for 1 hour | 5-Hydroxymethylthiazole (B23344) | google.com |
3 Optimization of Reaction Conditions and Parameters
The efficiency and yield of the synthesis of this compound are highly dependent on the careful control and optimization of various reaction parameters.
1 Solvent Effects and Catalysis
The choice of solvent plays a critical role in the synthesis of thiazole derivatives. For the reduction of thiazole esters with LiAlH₄, anhydrous ether solvents like THF are essential to maintain the reactivity of the reducing agent. prepchem.com In the context of the Hantzsch thiazole synthesis, a common method for forming the thiazole ring, the solvent can significantly influence the reaction pathway. For instance, in the synthesis of functionalized ethyl 1,3-thiazole-5-carboxylates, the use of toluene or an ionic liquid in the absence of a strong base favors the formation of the thiazole ring. researchgate.net In contrast, chlorinated solvents in the presence of a strong base may lead to other products. researchgate.net
Catalysis is also a key factor. In some thiazole syntheses, basic catalysts like triethylamine (B128534) or a recyclable chitosan-based hydrogel can be employed to promote the reaction. mdpi.com The use of a catalyst can lead to milder reaction conditions and improved yields.
2 Temperature Considerations
Temperature is a critical parameter that needs to be carefully controlled. For the LiAlH₄ reduction, the reaction is often initiated at a lower temperature (e.g., 0 °C or 20-25 °C) and then brought to reflux to ensure the completion of the reaction. prepchem.com Maintaining an optimal temperature range is crucial to prevent side reactions and decomposition of the product. For instance, in the synthesis of certain thiazolo[5,4-d]thiazoles, a reaction temperature of 130 °C was found to be optimal. nih.gov
3 Reaction Time Optimization
The duration of the reaction is another important factor to optimize for maximizing the yield and minimizing by-product formation. The completion of the reaction is typically monitored using techniques like thin-layer chromatography (TLC). For the LiAlH₄ reduction of methyl 2-ethyl-thiazole-5-carboxylate, a reflux time of 1.5 hours was reported to be sufficient. prepchem.com In other thiazole syntheses, reaction times can vary from minutes to several hours depending on the specific reactants, catalysts, and temperature used. nih.govderpharmachemica.com
Table 2: Illustrative Reaction Conditions for Thiazole Synthesis
| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Time | Reference |
| Reduction of a thiazole ester | Lithium aluminum hydride | Anhydrous THF | 20-25 °C to reflux | 1.5 hours | prepchem.com |
| Thiazole synthesis via multicomponent reaction | Chitosan-based hydrogel | Ethanol (B145695) | 500 W (microwave) | 4-8 minutes | nih.gov |
| Synthesis of thiazolo[5,4-d]thiazoles | L-proline/sodium metabisulfite | Ethylene (B1197577) glycol | 130 °C | 1 hour | nih.gov |
4 Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods, and the synthesis of thiazole derivatives is no exception. Several green chemistry principles have been applied to make these processes more sustainable.
One significant approach is the use of alternative energy sources to promote the reaction, such as ultrasound and microwave irradiation. mdpi.comnih.govnih.gov These techniques can often lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. derpharmachemica.comtandfonline.com For example, the synthesis of various thiazole derivatives has been successfully achieved under ultrasonic irradiation, sometimes even in the absence of a solvent. tandfonline.com
The replacement of hazardous organic solvents with greener alternatives is another key aspect of green chemistry. Water has been explored as a solvent for some thiazole syntheses, offering an environmentally benign option. growingscience.commdpi.com Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are also emerging as promising green solvents due to their low volatility, biodegradability, and potential for recyclability. nih.govmdpi.com For instance, a mixture of L-proline and ethylene glycol has been used as an effective and eco-friendly medium for the synthesis of thiazolo[5,4-d]thiazoles. nih.gov
Table 3: Examples of Green Chemistry Approaches in Thiazole Synthesis
| Green Approach | Specific Method | Key Advantages | Reference |
| Alternative Energy Source | Ultrasound-assisted synthesis | Shorter reaction times, high yields, mild conditions | mdpi.comtandfonline.com |
| Alternative Energy Source | Microwave-assisted synthesis | Rapid and efficient, improved yields | nih.govnih.gov |
| Green Solvents | Use of water as a solvent | Environmentally friendly, readily available | growingscience.commdpi.com |
| Green Solvents | Use of Deep Eutectic Solvents (e.g., L-proline:ethylene glycol) | Low volatility, biodegradable, potential for recyclability | nih.gov |
| Recyclable Catalysts | Chitosan-based hydrogel biocatalyst | Reusable, minimizes waste, high catalytic efficiency | mdpi.com |
Scalable Synthesis and Industrial Production Methods
The industrial production of thiazole derivatives, including this compound, necessitates synthetic routes that are not only efficient but also scalable and economically viable. The synthesis often involves multi-step processes that begin with simpler, commercially available starting materials.
A common strategy for creating the core thiazole structure on a large scale involves the Hantzsch thiazole synthesis. While specific industrial methods for this compound are proprietary, scalable syntheses for analogous compounds like 4-methyl-5-(2-hydroxyethyl)-thiazole provide a blueprint. One patented method describes the reaction of 3-acetylpropyl alcohol with thiourea in an acidic solvent, followed by oxidation and diazotization to yield the final product. google.com This approach is designed to overcome the low yields of previous methods, making it more suitable for industrial application. google.com
For related hydroxymethylthiazoles, scalable processes have been developed that focus on the modification of a pre-existing thiazole ring. For instance, the preparation of 5-hydroxymethylthiazole can be achieved from 2-chloro-5-chloromethyl thiazole. google.com This process involves converting the chloromethyl group to a formate (B1220265) ester, followed by hydrolysis to the hydroxymethyl group. google.com The subsequent dechlorination is often accomplished via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), a method well-suited for large-scale production due to its efficiency and the reusability of the catalyst. google.com The development of chromatography-free purification steps is also a key consideration in scalable synthesis to reduce costs and processing time. researchgate.net
The table below outlines a representative scalable process for a related hydroxymethylthiazole, highlighting key features relevant to industrial production.
Table 1: Example of a Scalable Synthesis for a Hydroxymethylthiazole Derivative
| Step | Reaction | Key Features for Scalability |
|---|---|---|
| 1 | Esterification | Use of readily available reagents like sodium formate. google.com |
| 2 | Hydrolysis | Can be performed using strong bases in aqueous solutions. google.com |
| 3 | Dechlorination | Catalytic hydrogenation allows for moderate pressures and temperatures. google.com |
| 4 | Purification | Avoidance of chromatography by using distillation or extraction. google.comresearchgate.net |
Synthetic Efficiency and Yield Optimization
Optimizing synthetic efficiency and maximizing yield are critical for the commercial viability of this compound. Research and process development focus on refining reaction conditions and minimizing side-product formation.
In the synthesis of 4-methyl-5-(2-hydroxyethyl)-thiazole, a key analogue, several parameters are optimized to enhance the yield. google.com The molar ratio of reactants, reaction temperature, and reaction time are carefully controlled. For example, the reaction between 3-acetylpropyl alcohol and thiourea is preferably conducted at temperatures between 85°C and 100°C for 4 to 6 hours. google.com
Post-reaction workup is another area for optimization. Adjusting the pH of the reaction mixture at different stages is crucial for isolating the desired product and removing impurities. A specific protocol involves adjusting the pH to between 8.5 and 10.5 to facilitate extraction, followed by acidification and subsequent basification to a pH of 8.0-11.0 for final product isolation. google.com Through such optimization, a yield of 73% for 4-methyl-5-(2-hydroxyethyl)-thiazole has been reported. google.com
Catalytic hydrogenation for dechlorination, a likely step in some synthetic routes to hydroxymethylthiazoles, is also optimized. The choice of catalyst (e.g., 10% Palladium on carbon), hydrogen pressure (e.g., 4 atmospheres), and temperature (e.g., 60°C) are all fine-tuned to ensure complete conversion with minimal degradation of the starting material or product. google.com
Table 2: Parameters for Yield Optimization in Thiazole Synthesis
| Parameter | Condition | Reported Yield | Reference |
|---|---|---|---|
| Reactant Ratio | 3-acetylpropyl alcohol to thiourea (1:1 to 1:1.5) | 73% | google.com |
| Temperature | 85-100°C | 73% | google.com |
| Reaction Time | 4-6 hours | 73% | google.com |
| pH Adjustment | 8.0-11.0 for final extraction | 73% | google.com |
One-Pot Synthetic Procedures for Functionalized Thiazoles
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity, making them highly attractive for producing complex molecules like functionalized thiazoles. These procedures combine multiple reaction steps into a single operation without isolating intermediates.
Several one-pot methods for synthesizing highly functionalized thiazoles have been developed. A notable example is a four-component reaction involving acid chlorides, secondary amines, ethyl bromopyruvate, and ammonium (B1175870) thiocyanate (B1210189) to produce ethyl 2-(4-aryl-2-dialkylamino-1,3-thiazole-5-yl)-2-oxoacetates efficiently. nih.govsigmaaldrich.com This approach streamlines the assembly of the thiazole core and its substituents.
Another versatile one-pot strategy involves the reaction between 3-chloroacetyl acetone (B3395972) and ammonium thiocyanate, followed by the incorporation of various amines. analis.com.my This method allows for the synthesis of a series of 2,4,5-trisubstituted-1,3-thiazole derivatives. analis.com.my Similarly, a three-step one-pot process has been developed for synthesizing 5-acetyl-2-imino-4-methylthiazoles from 3-thiocyanatoacetylacetone and hydrazine (B178648) or hydrazide derivatives. researchgate.net These methods often proceed in common solvents like ethanol and avoid complex purification techniques like chromatography. researchgate.netresearchgate.net
The development of green one-pot syntheses using reusable catalysts, such as NiFe2O4 nanoparticles, represents a further advancement, offering an environmentally friendly route to novel thiazole scaffolds. acs.org
Table 3: Overview of One-Pot Syntheses for Functionalized Thiazoles
| Method | Reactants | Product Type | Key Advantage | Reference(s) |
|---|---|---|---|---|
| Four-Component | Acid chlorides, secondary amines, ethyl bromopyruvate, ammonium thiocyanate | Functionalized Thiazole-5-yl-2-oxoacetates | High efficiency | nih.govsigmaaldrich.com |
| Three-Component | 3-Chloroacetyl acetone, ammonium thiocyanate, amines | 2,4,5-Trisubstituted Thiazoles | Procedural simplicity | analis.com.my |
| Cyclocondensation | 3-Thiocyanatoacetylacetone, hydrazine/hydrazide derivatives | 5-Acetyl-2-imino-4-methylthiazoles | Avoids complex purification | researchgate.net |
Advanced Characterization Techniques for 2 Ethyl 1,3 Thiazol 5 Yl Methanol
Crystallographic Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for (2-Ethyl-1,3-thiazol-5-yl)methanol itself has not been reported, data from the closely related compound [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol (C₁₆H₁₃NOS) provides significant insight into the expected solid-state conformation.
This analog crystallizes in the monoclinic space group P2₁/c. It is anticipated that this compound would also adopt a similar crystal packing, likely featuring a nearly planar thiazole (B1198619) ring. The ethyl group and the hydroxymethyl group would be positioned at the C2 and C5 positions of the ring, respectively. Intermolecular hydrogen bonding involving the hydroxyl group is expected to be a dominant feature in the crystal lattice, connecting adjacent molecules into a supramolecular network. The precise bond lengths and angles would be consistent with those established for other substituted thiazole derivatives.
Single Crystal X-ray Diffraction (XRD) for Structural Elucidation
Single crystal X-ray diffraction (XRD) stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For novel thiazole derivatives, this technique provides invaluable data on bond lengths, bond angles, and crystal packing, which are crucial for understanding the molecule's physical and chemical properties.
For a compound like this compound, XRD analysis would be expected to confirm the planarity of the thiazole ring and determine the conformation of the ethyl and methanol (B129727) substituents relative to the ring. The table below illustrates the type of crystallographic data that would be obtained from such an analysis, based on data from a related thiazole derivative. iucr.org
Table 1: Representative Crystallographic Data for a Thiazole Derivative
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 7.1021 (1) |
| b (Å) | 11.2476 (2) |
| c (Å) | 10.7045 (2) |
| β (°) | 102.479 (1) |
| Volume (ų) | 834.89 (2) |
| Z | 4 |
This data provides the fundamental unit cell dimensions and symmetry of the crystal lattice, which are unique to the specific compound.
Elemental Analysis (CHN)
Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This data is used to verify the empirical formula of a compound, which can then be compared to the theoretical composition based on its proposed molecular formula.
For this compound (C₆H₉NOS), the theoretical elemental composition can be calculated as follows:
Carbon (C): 50.32%
Hydrogen (H): 6.34%
Nitrogen (N): 9.78%
Oxygen (O): 11.17%
Sulfur (S): 22.39%
In practice, a small, precisely weighed amount of the substance is combusted in a controlled oxygen atmosphere. The resulting combustion products—carbon dioxide, water vapor, and nitrogen gas—are separated and quantified. The percentages of C, H, and N in the original sample are then calculated. While direct analysis of oxygen and sulfur is also possible, it often requires separate instrumentation. The experimental results are then compared to the theoretical values. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity.
Research on similar thiazole compounds frequently reports elemental analysis data to confirm their successful synthesis. For example, analytical data for various functionalized thiazoles show found percentages for C, H, and N that are typically within ±0.4% of the calculated values, which is the generally accepted margin of error for this technique. researchgate.net
Table 2: Theoretical vs. Found Elemental Analysis for a Representative Thiazole Compound
| Element | Theoretical % | Found % |
|---|---|---|
| C | 59.28 | 59.24 |
| H | 4.68 | 4.69 |
| N | 8.13 | 8.11 |
| S | 18.62 | 18.72 |
Purity Assessment Methodologies (e.g., TLC, HPLC)
Ensuring the purity of a chemical compound is critical for the reliability and reproducibility of scientific research. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are two of the most common chromatographic techniques used for this purpose.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive method for assessing the purity of a sample and for monitoring the progress of a chemical reaction. libretexts.org A small amount of the compound is spotted onto a TLC plate, which consists of a thin layer of a stationary phase (commonly silica (B1680970) gel) on an inert backing. The plate is then placed in a developing chamber containing a suitable mobile phase (a solvent or mixture of solvents). As the mobile phase moves up the plate by capillary action, it carries the sample with it. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases.
For a polar compound like this compound, a common mobile phase would be a mixture of a non-polar solvent and a more polar solvent, such as hexane (B92381) and ethyl acetate, or dichloromethane (B109758) and methanol. nih.gov The ratio of these solvents can be adjusted to achieve optimal separation. After development, the spots are visualized, typically under UV light or by staining with a chemical reagent. A pure compound should ideally show a single spot. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and is a characteristic value for a given compound, solvent system, and stationary phase.
High-Performance Liquid Chromatography (HPLC)
HPLC is a more powerful and quantitative technique for purity assessment. google.com It utilizes a high-pressure pump to force the mobile phase through a column packed with a stationary phase. The sample is injected into the mobile phase stream and is separated into its components as it passes through the column. A detector at the end of the column measures the concentration of each component as it elutes.
A typical HPLC analysis for a thiazole derivative would employ a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acidic modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com The components are separated based on their hydrophobicity, with more polar compounds eluting earlier. The output from the detector is a chromatogram, which is a plot of detector response versus time. A pure compound will show a single major peak. The area of the peak is proportional to the concentration of the compound, allowing for quantitative determination of purity, often expressed as a percentage of the total peak area.
The table below outlines a representative set of HPLC conditions that could be adapted for the analysis of this compound, based on methods used for similar compounds. scielo.br
Table 3: Illustrative HPLC Purity Assessment Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 50 x 2.1 mm, 1.7 µm |
Reactivity and Chemical Transformations of 2 Ethyl 1,3 Thiazol 5 Yl Methanol
Reactivity of the Hydroxymethyl Group
The exocyclic hydroxymethyl group (-CH₂OH) at the C5 position of the thiazole (B1198619) ring is a primary alcohol and, as such, undergoes a range of characteristic reactions including oxidation, esterification, and etherification. These transformations are pivotal for modifying the molecule's properties and for its elaboration into more complex derivatives.
Oxidation Reactions (e.g., to Aldehydes or Carboxylic Acids)
The primary alcohol functionality of (2-Ethyl-1,3-thiazol-5-yl)methanol can be selectively oxidized to yield either the corresponding aldehyde, 2-ethyl-1,3-thiazole-5-carbaldehyde, or the carboxylic acid, 2-ethyl-1,3-thiazole-5-carboxylic acid. The outcome of the oxidation is highly dependent on the choice of oxidizing agent and the reaction conditions employed.
Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this type of transformation. In a related synthesis, an intermediate thiazol-5-ylethanol was successfully oxidized to the corresponding acetylthiazole using manganese dioxide (MnO₂), which is also a suitable reagent for oxidizing allylic and benzylic-type alcohols. acs.org
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will typically oxidize the primary alcohol directly to the carboxylic acid. The aldehyde is an intermediate in this reaction, but it is rapidly oxidized further under these conditions. The resulting 2-ethyl-1,3-thiazole-5-carboxylic acid is a stable compound. biosynth.com
Table 1: Oxidation Reactions of this compound
| Starting Material | Reagent(s) | Product | Product Type |
|---|---|---|---|
| This compound | PCC or DMP or MnO₂ | 2-Ethyl-1,3-thiazole-5-carbaldehyde | Aldehyde |
| This compound | KMnO₄ or Jones Reagent | 2-Ethyl-1,3-thiazole-5-carboxylic acid | Carboxylic Acid |
Esterification and Etherification Reactions
The hydroxymethyl group readily participates in esterification reactions with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. These reactions are typically catalyzed by an acid or proceed via an activated carboxylic acid derivative. For instance, the formation of thiazole-5-carboxamide (B1230067) derivatives has been achieved through the coupling of a thiazole-5-carboxylic acid with an amine using EDC-HOBt, a reaction that could be conceptually reversed to form an ester from the alcohol and an activated acid. researchgate.net Similarly, the reaction of thiazol-5-yl-methanol with alkyl or aryl haloformates in the presence of a suitable base yields carbonate esters. google.com
Etherification, the formation of an ether linkage, can be accomplished through Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Table 2: Example Esterification and Etherification Reactions
| Reaction Type | Reactants | Catalyst/Conditions | Product |
|---|---|---|---|
| Esterification | This compound + Acetic Anhydride | Pyridine (B92270) | (2-Ethyl-1,3-thiazol-5-yl)methyl acetate |
Formation of Related Derivatives (e.g., sulfonamides)
The direct conversion of the hydroxymethyl group to a sulfonamide is a multi-step process. A common synthetic strategy involves first converting the alcohol into a better leaving group, such as a tosylate or a halide. For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine would yield (2-ethyl-1,3-thiazol-5-yl)methyl tosylate. This tosylate can then be displaced by a sulfonamide anion or, more commonly, by sodium azide (B81097) to form an azidomethyl derivative. Subsequent reduction of the azide (e.g., with H₂/Pd-C or LiAlH₄) affords the corresponding amine, (2-ethyl-1,3-thiazol-5-yl)methanamine. This primary amine can then readily react with a sulfonyl chloride (R-SO₂Cl) to furnish the desired sulfonamide derivative.
An alternative, though less direct, linkage is seen in compounds where (thiazol-5-yl)methanol is part of an ester linkage within a larger molecule that also contains a sulfonamide group, such as in certain carbamic acid esters. google.com This highlights the role of the hydroxymethyl group as a versatile handle for connecting the thiazole core to other functional moieties.
Reactivity of the Thiazole Ring System
The thiazole ring is an aromatic heterocycle, and its reactivity is dictated by the electron distribution within the ring, which is influenced by the nitrogen and sulfur heteroatoms as well as the existing substituents.
Electrophilic Substitution Reactions (Regioselectivity at C5 and C4)
The thiazole ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. In an unsubstituted thiazole, electrophilic attack occurs preferentially at the C5 position, which is the most electron-rich carbon. The C4 position is the next most reactive, followed by the C2 position. acs.org
In this compound, the C2 and C5 positions are already substituted. Therefore, any electrophilic substitution reaction, such as halogenation, nitration, or Friedel-Crafts acylation, is strongly directed to the only available position, the C4 carbon. For example, bromination of similarly 2,5-disubstituted thiazoles occurs at the C4 position. nih.gov Formylation of related 2,5-disubstituted thiazole systems also demonstrates substitution at the available ring position. google.com
Table 3: Regioselectivity in Electrophilic Substitution
| Thiazole Derivative | Reaction | Expected Product |
|---|---|---|
| This compound | Bromination (e.g., with NBS) | (4-Bromo-2-ethyl-1,3-thiazol-5-yl)methanol |
| This compound | Nitration (e.g., with HNO₃/H₂SO₄) | (2-Ethyl-4-nitro-1,3-thiazol-5-yl)methanol |
Nucleophilic Substitution Reactions (Regioselectivity at C2)
Nucleophilic aromatic substitution (SNAr) on the thiazole ring is generally difficult unless an activating group is present. The C2 position is the most susceptible to nucleophilic attack, particularly when it bears a good leaving group like a halogen. rsc.org The electron-withdrawing nitrogen atom helps to stabilize the negative charge in the Meisenheimer-like intermediate formed during the attack at C2.
For this compound, direct nucleophilic substitution on the ring is highly unlikely. The ethyl group at C2 is a very poor leaving group, as it would have to depart as an ethyl anion. Therefore, the compound is generally inert to SNAr reactions under standard conditions. libretexts.orgbits-pilani.ac.in
Reactivity at the C2 position can be induced, however. For instance, deprotonation of the C2-carbon is possible using a strong base, which can then be followed by reaction with an electrophile. More relevant to nucleophilic substitution, if one were to start with a 2-halo-5-(hydroxymethyl)thiazole, the halogen at C2 would be readily displaced by a variety of nucleophiles. Kinetic studies on 2-chlorothiazoles show that they readily react with nucleophiles like benzenethiolate, with the reaction rate being sensitive to the electronic effects of substituents at the C4 and C5 positions. rsc.org
Reduction of the Thiazole Ring (e.g., to Dihydrothiazole Derivatives)
While the thiazole ring is aromatic, it can be reduced to its corresponding dihydrothiazole (thiazoline) or tetrahydrothiazole (thiazolidine) derivatives under specific conditions. These reduction reactions diminish the aromatic character of the ring and are an important strategy for creating saturated heterocyclic systems.
Reduction of the thiazole moiety in compounds structurally related to this compound can convert the planar, aromatic ring into a non-planar, saturated dihydrothiazole structure. For instance, the treatment of 4-aryliden-5(4H)-thiazolones with a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) in methanol (B129727) at reflux can yield the corresponding dihydrothiazoles. acs.org Similarly, base-catalyzed ring-opening followed by intramolecular cyclization can also produce dihydrothiazole derivatives. acs.org The synthesis of various (Z)-3-substituted-2-(hydrazinylidene)-4-methyl-2,3-dihydrothiazoles has been achieved through the condensation of substituted hydrazone-carbothioamides with chloroacetone, demonstrating a direct route to this class of reduced thiazoles. nih.gov
A direct example involves the reduction of 2-alkyl-5-oxymethylthiazoles, which can be achieved in a single step. google.com This transformation is significant as it provides access to dihydrothiazole derivatives which are key structural motifs in various biologically active compounds.
Table 1: Examples of Reactions Leading to Dihydrothiazole Derivatives
| Starting Material Class | Reagent(s) | Product Class | Reference |
| 4-Aryliden-5(4H)-thiazolones | BF₃·OEt₂, Methanol | Dihydrothiazoles | acs.org |
| Hydrazinecarbothioamides & Chloroacetone | Ethyl Acetate, Et₃N | 2,3-Dihydrothiazoles | nih.gov |
| 2-Alkyl-5-oxymethylthiazoles | Reducing Agent | Dihydrothiazole-5-methanols | google.com |
Ring-Opening and Rearrangement Reactions
The thiazole ring, though generally stable, can undergo ring-opening or rearrangement reactions, particularly when activated by specific functional groups or subjected to potent reagents. These reactions can lead to the formation of acyclic intermediates or completely different heterocyclic systems.
For example, 4-aryliden-5(4H)-thiazolones can undergo a base-induced ring-opening reaction through methanolysis. acs.org This process can be followed by an intramolecular S-attack, leading to recyclization and the formation of dihydrothiazoles. acs.org In a different context, the treatment of 1,2,3-thiadiazoles with strong bases like n-butyllithium results in the cleavage of the ring, evolution of nitrogen gas, and the formation of an alkali-metal alkynethiolate, which is a versatile synthetic intermediate. cdnsciencepub.com
Rearrangement reactions are also documented for related heterocyclic systems. An acid-induced Dimroth-type N/S-interchange has been observed in N-aminothioglycolurils, which rearranges the core structure to form 2-hydrazonoimidazo[4,5-d]thiazolones. nih.gov Such skeletal transformations highlight the potential for converting the thiazole ring of this compound into more complex or entirely different ring systems, offering pathways to novel chemical entities.
Functionalization Strategies and Derivatization
The this compound scaffold is a versatile building block for creating a wide array of more complex molecules. Functionalization can occur at the hydroxymethyl group, the ethyl group, or the thiazole ring itself to introduce new chemical properties and biological activities.
Introduction of Diverse Chemical Moieties
A primary strategy for derivatization involves modifying the thiazole core or its substituents to attach various chemical groups. Modern synthetic methods, such as cross-coupling reactions and C-H functionalization, have greatly expanded the possibilities for introducing diversity.
For instance, bromo-substituted thiazoles serve as versatile intermediates. They can undergo palladium-catalyzed carbonylation to introduce ester functionalities or be converted to azides and amines, thereby installing nitrogen-containing groups. growingscience.com The synthesis of complex derivatives, such as linking thiazoles to pyrimidinone scaffolds, has been reported, with further derivatization possible at the 2-amino position of the thiazole ring. nih.gov
Another powerful technique is the direct, regioselective C-H functionalization of the heterocyclic ring. acs.org This allows for the introduction of boryl groups, which can then be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with a wide range of aryl and heteroaryl partners. acs.org The hydroxymethyl group of this compound can also be readily converted into other functionalities. For example, it can be oxidized to an aldehyde or carboxylic acid, or converted to a halide to facilitate nucleophilic substitution, allowing for the attachment of a vast array of chemical moieties.
Table 2: Selected Functionalization Strategies for Thiazole Derivatives
| Strategy | Reaction Example | Moiety Introduced | Reference |
| Palladium-Catalyzed Carbonylation | Reaction of bromo-thiazole with CO and methanol | Methyl ester (-CO₂Me) | growingscience.com |
| Nucleophilic Substitution | Reaction of bromo-thiazole with NaN₃ | Azide (-N₃) | growingscience.com |
| C-H Borylation/Suzuki Coupling | Ir-catalyzed borylation followed by Pd-catalyzed coupling | Aryl/Heteroaryl groups | acs.org |
| Amide Coupling | Reaction of an amino-thiazole with chloroacetyl chloride | Chloroacetamide | nih.gov |
Development of Conjugates and Pro-drugs
The structural motif of this compound is found within several complex, biologically active molecules, where it may be part of a larger conjugate or a pro-drug strategy designed to enhance therapeutic properties.
The development of pro-drugs is another key application. A pro-drug is an inactive or less active molecule that is converted into the active drug within the body. This strategy is often employed to improve properties such as water solubility or oral bioavailability. researchgate.netacs.org For example, the hydroxyl group of this compound can be esterified with various acids (e.g., dicarboxylic acids, amino acids, or phosphates) to create pro-drugs. researchgate.netacs.org These ester linkages are designed to be stable in formulation but are cleaved by enzymes (esterases) in the body to release the active parent drug. This approach has been successfully used to mitigate issues like pH-dependent absorption for weakly basic drugs. acs.org
Computational and Theoretical Chemistry Studies
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to predicting the molecular properties of (2-Ethyl-1,3-thiazol-5-yl)methanol from first principles. Density Functional Theory (DFT) is a widely used method for this purpose, providing a balance between accuracy and computational cost.
Table 1: Representative Bond Parameters in Thiazole-Containing Structures This table presents typical bond lengths and angles for the thiazole (B1198619) ring, derived from crystallographic and computational studies of related compounds. These values are illustrative of the expected geometry for this compound.
| Parameter | Typical Value (Å or °) | Reference Compound |
|---|---|---|
| C=N bond length | ~1.29 Å | [5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]methanol |
| C-S bond length (thiophene) | ~1.71 Å | [5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]methanol |
| S-C bond length (thiazole) | ~1.67 Å | [5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]methanol |
| Dihedral angle (thiophene-thiazole) | 4.81–6.23° | [5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]methanol |
The stability of the thiazole ring in this compound can be attributed to its aromatic character. Aromaticity is a property of cyclic, planar, and fully conjugated systems that follow Hückel's rule, which states that the system must contain [4n+2] π-electrons, where 'n' is a non-negative integer. masterorganicchemistry.comyoutube.com
The 1,3-thiazole ring meets these criteria:
Cyclic: It is a five-membered ring. masterorganicchemistry.com
Conjugated: Every atom in the ring has a p-orbital, allowing for a continuous overlap of pi orbitals. masterorganicchemistry.comyoutube.com
[4n+2] π-Electrons: The thiazole ring has 6 π-electrons. This includes one electron from each of the three carbon atoms, one from the nitrogen atom, and the lone pair of electrons from the sulfur atom participating in the π-system. up.ac.za With 6 π-electrons, the condition for Hückel's rule is satisfied for n=1.
Planar: The ring system is flat, which allows for effective p-orbital overlap. masterorganicchemistry.com
This aromaticity confers significant thermodynamic stability to the thiazole core of the molecule.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rdd.edu.iq The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. rdd.edu.iqbhu.ac.in
For thiazole derivatives, DFT calculations are commonly used to determine these energies. bhu.ac.inresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. rdd.edu.iq In studies of various thiazole-based compounds, the distribution of HOMO and LUMO densities is analyzed to predict reactive sites. For example, in one study on a chalcone (B49325) derivative, the positive electrostatic potential, indicating electrophilic sites, was predicted to be near hydrogen atoms. bhu.ac.in
Table 2: Illustrative FMO Data for a Thiazole Derivative This table shows representative HOMO-LUMO energy values calculated for a thiazole-containing compound using DFT, illustrating the typical output of such an analysis.
| Parameter | Illustrative Value (eV) |
|---|---|
| HOMO Energy | -6.5 to -5.5 |
| LUMO Energy | -2.0 to -1.0 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
Note: These values are representative and vary depending on the specific molecule and the computational method used.
Molecular Dynamics (MD) Simulations
While specific MD simulation studies on this compound were not identified in the provided search results, this technique is frequently applied to study thiazole-containing compounds. nih.gov MD simulations model the dynamic behavior of a molecule over time, providing insights into its conformational flexibility and its interactions with a solvent or a biological receptor. For example, MD simulations have been used to investigate the stability of ligand-enzyme complexes involving thiazole derivatives, helping to understand how these molecules bind and remain within the active site of a protein. nih.govresearchgate.net Such simulations can reveal key information about the stability of binding poses predicted by molecular docking. nih.gov
Ligand-Target Interaction Prediction and Modeling
Predicting how a molecule like this compound might interact with biological targets is a key aspect of computational drug discovery. Thiazole-containing compounds are known to exhibit a wide range of biological activities, often through specific interactions with enzymes or receptors. mdpi.com
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. niscair.res.inresearchgate.net This method is extensively used to screen for potential drug candidates by predicting the binding mode and affinity of a ligand to the active site of a target protein.
Numerous studies have performed molecular docking on thiazole derivatives to explore their potential as inhibitors of various enzymes. For instance, thiazole derivatives have been docked into the active sites of targets like tubulin, phospholipase A2, and various kinases to understand their mechanism of action. researchgate.netacs.orgacs.org These studies typically reveal key binding interactions, such as:
Hydrogen Bonds: The nitrogen atom in the thiazole ring and the hydroxyl group of the methanol (B129727) substituent in this compound are potential hydrogen bond donors and acceptors.
Hydrophobic Interactions: The ethyl group provides a hydrophobic region that can interact with nonpolar pockets in a protein's active site.
π-π Stacking: The aromatic thiazole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein.
In a study on thiazole-Schiff base derivatives, molecular docking helped to elucidate the binding interactions of the most active compounds, providing insights into their antimicrobial and antioxidant activities. nih.gov Similarly, docking studies of other thiazole compounds have successfully predicted binding conformations that correlate well with observed biological activity. niscair.res.inacs.org
Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking, Hydrophobic Interactions)
While specific computational studies exclusively detailing the non-covalent interactions of this compound are not extensively available in the reviewed literature, theoretical principles and studies on related thiazole derivatives allow for a prospective analysis.
Hydrogen Bonding: The hydroxymethyl group (-CH₂OH) in this compound is a primary site for hydrogen bonding, acting as both a hydrogen bond donor (via the hydroxyl proton) and an acceptor (via the oxygen lone pairs). The thiazole ring itself, with its nitrogen and sulfur atoms, can also participate as a hydrogen bond acceptor. Computational methods like Density Functional Theory (DFT) can be used to model dimers or clusters of the molecule, or its interaction with solvent molecules, to quantify the strength and geometry of these hydrogen bonds.
π-π Stacking: The aromatic thiazole ring can engage in π-π stacking interactions with other aromatic systems. The electron distribution on the thiazole ring, influenced by the ethyl and hydroxymethyl substituents, would dictate the preferred stacking geometry (e.g., parallel-displaced or T-shaped). Computational analyses can predict the binding energies and optimal geometries of such interactions.
A summary of potential non-covalent interactions involving this compound is presented in the table below. The interaction energies are hypothetical and would require specific quantum chemical calculations for precise determination.
| Interaction Type | Donor/Acceptor/Participant 1 | Donor/Acceptor/Participant 2 | Estimated Interaction Energy (kcal/mol) |
| Hydrogen Bond | -OH (donor) | Thiazole N (acceptor) | -3 to -7 |
| Hydrogen Bond | -OH (donor) | Thiazole S (acceptor) | -1 to -3 |
| Hydrogen Bond | Water (donor) | -OH (acceptor) | -4 to -8 |
| π-π Stacking | Thiazole Ring | Thiazole Ring | -1 to -5 |
| Hydrophobic Interaction | Ethyl Group | Ethyl Group | -0.5 to -2 |
Reaction Mechanism Studies through Computational Approaches
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating activation energies. For this compound, several reactions could be of interest for computational investigation.
For instance, the oxidation of the primary alcohol to an aldehyde or a carboxylic acid is a common transformation. DFT calculations can be employed to model the reaction pathway with various oxidizing agents. This would involve locating the transition state structures for the key steps, such as hydrogen abstraction or hydride transfer. The calculated activation barriers would provide insights into the reaction kinetics and help in selecting appropriate reaction conditions.
Another area of interest could be the reactions involving the thiazole ring itself, such as electrophilic or nucleophilic substitution. Computational studies can predict the most likely sites for such reactions by analyzing the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential map. For example, the calculated nucleophilicity of the ring atoms can indicate the preferred site of electrophilic attack.
A hypothetical computational study on the oxidation of this compound to the corresponding aldehyde might involve the following key parameters, which would be calculated using computational methods.
| Reaction Step | Reactants | Transition State (TS) | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Oxidation | This compound + Oxidant | [TS Complex] | (2-Ethyl-1,3-thiazol-5-yl)carbaldehyde + Reduced Oxidant | Requires Calculation | Requires Calculation |
It is important to note that the values in the tables are illustrative and the actual computational results would depend on the level of theory and basis set used in the calculations. As of the current review, specific computational studies providing these detailed energetic and geometric parameters for this compound have not been identified.
Applications in Medicinal Chemistry and Biological Probe Development
Role as a Versatile Small Molecule Scaffold
(2-Ethyl-1,3-thiazol-5-yl)methanol serves as a versatile small molecule scaffold, providing a core structure that can be readily modified to generate diverse libraries of compounds for biological screening. The thiazole (B1198619) ring itself is a key pharmacophoric element, capable of participating in various non-covalent interactions with biological targets. The ethyl group at the 2-position and the hydroxymethyl group at the 5-position offer convenient handles for synthetic elaboration, allowing for the introduction of a wide range of substituents to explore structure-activity relationships. semanticscholar.org The inherent stability of the thiazole ring ensures that the scaffold remains intact under various physiological conditions. researchgate.net
Precursor for Biologically Active Molecules
The utility of this compound as a precursor for biologically active molecules is well-documented. semanticscholar.org For instance, it has been utilized in the synthesis of potent anticancer agents. acs.org The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, which can then be coupled with various amines or alcohols to form amides or esters, respectively. These reactions allow for the introduction of diverse functionalities that can modulate the compound's pharmacokinetic and pharmacodynamic properties. Furthermore, the ethyl group can be modified, although less commonly, to fine-tune the steric and electronic properties of the molecule.
Pharmacophore Design and Optimization Strategies
The design of pharmacophores based on the this compound scaffold involves identifying the key structural features required for binding to a specific biological target. semanticscholar.orgevitachem.com This often involves computational modeling and the synthesis of a focused library of analogs. Optimization strategies typically focus on modifying the substituents at the 2 and 5-positions of the thiazole ring. For example, replacing the ethyl group with other alkyl or aryl groups can impact the compound's lipophilicity and its fit within a binding pocket. Similarly, the hydroxymethyl group can be transformed into a variety of other functional groups, such as ethers, amines, or amides, to explore different hydrogen bonding and ionic interactions with the target protein. acs.org
Structure-Activity Relationship (SAR) Studies and Methodologies
Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold affect its biological activity. researchgate.netevitachem.com These studies involve systematically altering the structure of the molecule and evaluating the impact of these changes on its potency and selectivity.
Impact of Substituent Modifications on Biological Activity
The biological activity of derivatives of this compound is highly dependent on the nature of the substituents on the thiazole ring. semanticscholar.org For example, in the development of anticancer agents, the introduction of specific aromatic or heterocyclic moieties at the 5-position has been shown to significantly enhance cytotoxicity against various cancer cell lines. acs.orgmdpi.com The nature of the substituent at the 2-position also plays a critical role. Altering the length and branching of the alkyl chain or replacing it with a different functional group can influence the compound's metabolic stability and its interaction with the target. acs.org
| Compound/Derivative | Modification | Impact on Biological Activity |
| Thiazole-based Chalcones | Introduction of various aromatic aldehydes | Enhanced antimicrobial properties. mdpi.com |
| 2-Anilino-4-thiazolpyrimidine | Substitution at C5-pyrimidine | Potent pan-CDK inhibitor. nih.gov |
| 4-Benzyl-1,3-thiazole derivatives | Carbalkoxy amino or aryl amino side chain at position-2 | Anti-inflammatory activity. tandfonline.com |
Correlation of Electronic and Steric Factors with Activity
The electronic and steric properties of the substituents on the this compound scaffold have a profound effect on its biological activity. Electron-donating or electron-withdrawing groups can alter the electron density of the thiazole ring, which in turn can affect its ability to interact with the target protein. nih.gov For instance, the introduction of electron-withdrawing groups on a phenyl ring attached to the thiazole core has been shown to influence the anticancer activity of the resulting compounds. nih.gov
Steric factors, such as the size and shape of the substituents, are also critical. Bulky groups can create steric hindrance, preventing the molecule from fitting into the binding site of the target. Conversely, appropriately sized substituents can enhance binding by occupying specific pockets within the active site. The interplay between electronic and steric effects is complex and often requires sophisticated computational methods to fully understand and predict. researchgate.net
Mechanistic Investigations of Biological Action at the Molecular Level
Enzyme Inhibition Studies
Derivatives of this compound have been instrumental in the creation of potent enzyme inhibitors targeting a range of inflammatory and disease-related pathways.
p38 MAP Kinase and TNF-α Production: A notable derivative, N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide, also known as TAK-715, has demonstrated significant inhibitory activity against p38 mitogen-activated protein (MAP) kinase. nih.gov This enzyme is a crucial component of the proinflammatory cytokine signal pathway. nih.gov The inhibition of p38 MAP kinase by TAK-715 leads to a subsequent reduction in the production of tumor necrosis factor-alpha (TNF-α), a key cytokine implicated in chronic inflammatory diseases like rheumatoid arthritis. nih.gov Research has shown that TAK-715 exhibits potent inhibition of p38α with an IC50 value of 7.1 nM and inhibits the lipopolysaccharide (LPS)-stimulated release of TNF-α from human monocytic THP-1 cells with an IC50 of 48 nM. nih.gov
Phosphodiesterase (PDE): Thiazole-based compounds are recognized for their potential to inhibit phosphodiesterases. google.com Fused triazole derivatives containing a thiazole moiety have been investigated as inhibitors of phosphodiesterase 10A (PDE10A). google.com
TXA2 Synthase: While direct studies on this compound's role in TXA2 synthase inhibition are not prevalent, related thiazole-containing compounds have been investigated for this activity. For instance, compounds that combine thromboxane (B8750289) A2 (TP) receptor blockade with TXA2 synthase inhibition have been developed and studied for their anti-aggregatory effects on human platelets. nih.gov
ADAMTS7: The this compound scaffold has not been directly implicated in the inhibition of ADAMTS7. However, a related compound, (5-Methyl-1,3-thiazol-4-yl)methanol, serves as a crucial intermediate in the synthesis of BAY-9835, the first orally bioavailable inhibitor of ADAMTS7. ADAMTS7 is a metalloprotease involved in the development of coronary artery disease. nih.gov
Table 1: Enzyme Inhibition Data for a this compound Derivative (TAK-715)
| Target Enzyme/Process | Test System | IC50 Value |
|---|---|---|
| p38α MAP Kinase Inhibition | In vitro | 7.1 nM. nih.gov |
Receptor Antagonism
Adenosine (B11128) Receptors: Thiazole and thiadiazole derivatives have emerged as a novel class of adenosine receptor antagonists. researchgate.net The structural features of these compounds, including the thiazole ring, play a crucial role in their interaction with adenosine receptors. researchgate.net Specifically, N-[4-(2-pyridyl)thiazol-2-yl]benzamides have demonstrated adenosine affinities in the micromolar range. researchgate.net The development of these antagonists aids in understanding the molecular recognition at adenosine receptors. researchgate.net Furthermore, certain 4-phenyl-5-pyridyl-1,3-thiazoles have been reported to be selective antagonists for the rat A3 adenosine receptor in addition to the human A3AR. nih.gov
Modulation of Metabolic Pathways
The thiazole core is present in compounds that can modulate various metabolic pathways. For example, thiazole derivatives are being investigated for their potential to interfere with the metabolic pathways of parasites like Plasmodium falciparum, the causative agent of malaria. huji.ac.il Additionally, inhibitors of the enzyme tyrosyl-DNA phosphodiesterase 1 (Tdp1), which is involved in DNA repair, have been developed from usnic acid derivatives containing a hydrazonothiazole moiety. nih.gov
Biological Evaluation Methodologies
The biological activities of compounds derived from this compound are assessed using a variety of established in vitro methodologies. These assays are crucial for determining the potential therapeutic efficacy and cellular effects of these novel chemical entities.
In Vitro Assay Development and Screening
In vitro assays provide a controlled environment to evaluate the biological effects of chemical compounds at the cellular and molecular levels.
The antimicrobial potential of thiazole derivatives is commonly evaluated by determining their Minimum Inhibitory Concentration (MIC). nih.govjst.go.jp This is achieved through methods like the microdilution or serial plate dilution method. nih.govsrce.hr In this process, various concentrations of the test compounds are incubated with different microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govjst.go.jp The MIC is defined as the lowest concentration of the compound that prevents visible growth of the microorganism. srce.hr For example, some heteroaryl(aryl) thiazole derivatives have shown moderate to good antibacterial activity with MIC values ranging from 0.17 to >3.75 mg/mL. nih.gov
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of chemical compounds on various cell lines. nih.govresearchgate.net This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. researchgate.net The principle of the MTT assay involves the conversion of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. researchgate.net The amount of formazan produced is then quantified spectrophotometrically, providing an indication of cell viability. This method is used to determine the IC50 value, which is the concentration of a compound that inhibits cell growth by 50%. nih.govacs.org For instance, the cytotoxic activity of thiazole derivatives has been evaluated against cancer cell lines such as MCF-7, MDA-MB-468, PC-12, and HepG-2. nih.govmdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) |
| N-[4-(2-pyridyl)thiazol-2-yl]benzamides |
| (5-Methyl-1,3-thiazol-4-yl)methanol |
| BAY-9835 |
Metabolomics and Biotransformation Studies (e.g., Isotopic Labeling for Cellular Uptake and Metabolic Fate)
The study of how chemical compounds are processed within biological systems is crucial for the development of new therapeutic agents and understanding their potential effects. For this compound, while specific metabolomic and biotransformation data is not extensively documented in publicly available research, the metabolic fate of thiazole-containing compounds has been a subject of significant investigation. These studies provide a framework for predicting the potential biotransformation pathways of this compound.
The biotransformation of xenobiotics—compounds foreign to a biological system—is typically divided into Phase I and Phase II metabolic reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.
For thiazole-containing compounds, the thiazole ring itself is a key site for metabolic activity. The metabolism of these compounds can be complex, involving various enzymatic pathways, primarily mediated by cytochrome P450 (CYP) enzymes. researchgate.netacs.orgacs.orgnih.gov Research has shown that the thiazole ring can undergo several types of biotransformation reactions, including oxidation and ring cleavage. hyphadiscovery.comnih.gov
One of the primary metabolic pathways for the thiazole ring is oxidation. researchgate.netacs.orgacs.orgnih.gov This can occur at the sulfur atom to form an S-oxide, at the nitrogen atom to form an N-oxide, or on the carbon atoms of the ring to form an epoxide. researchgate.netacs.orgacs.orgnih.gov These oxidative metabolites are often reactive intermediates that can be further metabolized. For instance, the epoxidation of the thiazole ring is considered a significant pathway, and the resulting epoxide can be highly reactive. researchgate.netacs.orgacs.org
Another significant biotransformation pathway for thiazole-containing compounds is the cleavage of the thiazole ring. hyphadiscovery.comnih.gov This can lead to the formation of various open-chain metabolites. For example, studies on acetamidothiazoles have shown that the main metabolites are the corresponding acetylthiohydantoic acids, which result from the fission of the thiazole ring. nih.gov
The substituents on the thiazole ring also play a crucial role in directing the metabolism of the compound. The ethyl group and the methanol (B129727) group on this compound would also be susceptible to metabolic modification. The ethyl group can undergo hydroxylation, and the primary alcohol of the methanol group can be oxidized to an aldehyde and then to a carboxylic acid.
To definitively elucidate the metabolic pathways and cellular uptake of compounds like this compound, isotopic labeling is a powerful technique. chemrxiv.orgbohrium.comnih.govacs.org This involves replacing one or more atoms of the molecule with their stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or oxygen-18 (¹⁸O). boku.ac.at By tracing the isotopic label, researchers can track the compound and its metabolites through complex biological matrices.
For instance, in a study on the metabolism of a thiazole-containing mGluR5 antagonist, incubation with ¹⁸O₂ and H₂¹⁸O was used to confirm the mechanism of formation of an aldehyde metabolite, suggesting a novel metabolic pathway for xenobiotics with a thiazole moiety. mdpi.comnih.gov This approach, combined with high-resolution mass spectrometry, allows for the confident identification of metabolites, even in the absence of reference standards. mdpi.com
A typical workflow for an isotopic labeling study to investigate the metabolism of this compound would involve:
Synthesis of the Labeled Compound: An isotopically labeled version of this compound would be synthesized, for example, with ¹³C atoms in the ethyl group or the thiazole ring.
In Vitro or In Vivo Administration: The labeled compound would be introduced into a biological system, such as cell cultures (e.g., liver cells), or administered to a model organism. chemrxiv.orgbohrium.comnih.govacs.org
Sample Analysis: Samples from the biological system would be collected over time and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and detect the parent compound and its metabolites. chemrxiv.orgbohrium.comnih.govacs.org
Metabolite Identification: The presence of the isotopic label would allow for the clear identification of drug-related metabolites from the background of endogenous molecules. chemrxiv.orgbohrium.comnih.govacs.org
Based on the general principles of thiazole metabolism, a number of potential metabolites could be hypothesized for this compound.
Table 1: Hypothetical Metabolites of this compound
| Metabolite Name | Predicted Biotransformation Pathway | Potential Analytical Signature (Mass Shift) |
| (2-(1-Hydroxyethyl)-1,3-thiazol-5-yl)methanol | Oxidation of the ethyl group | +16 Da |
| (2-Acetyl-1,3-thiazol-5-yl)methanol | Oxidation of the ethyl group | +14 Da (from alcohol) |
| (2-Ethyl-1,3-thiazol-5-yl)carboxylic acid | Oxidation of the methanol group | +14 Da |
| This compound S-oxide | Oxidation of the thiazole sulfur | +16 Da |
| This compound N-oxide | Oxidation of the thiazole nitrogen | +16 Da |
| Thiazole ring-cleavage products | Oxidative cleavage of the thiazole ring | Variable, leading to open-chain structures |
| Glucuronide conjugate | Phase II conjugation of the hydroxyl group | +176 Da |
| Sulfate conjugate | Phase II conjugation of the hydroxyl group | +80 Da |
This table is illustrative and based on general metabolic pathways of similar compounds. Actual metabolites would need to be confirmed experimentally.
The application of metabolomics and isotopic labeling techniques is indispensable for constructing a comprehensive metabolic profile of this compound. Such studies would not only reveal its metabolic fate and cellular uptake but also provide insights into its potential biological activity and safety profile, which are critical for its further development in medicinal chemistry.
Future Research Directions and Prospects for 2 Ethyl 1,3 Thiazol 5 Yl Methanol
Exploration of Novel Derivatives with Enhanced Properties
The structural adaptability of the thiazole (B1198619) ring offers a fertile ground for the generation of novel derivatives with potentially improved therapeutic properties. nih.gov Future research will likely focus on the strategic modification of the (2-Ethyl-1,3-thiazol-5-yl)methanol core to enhance efficacy, selectivity, and pharmacokinetic profiles.
Key areas of exploration include:
Substitution at the Thiazole Ring: Introducing various functional groups at different positions of the thiazole ring can significantly influence biological activity. For instance, studies have shown that 2,4-disubstituted and 2,5-disubstituted thiazoles exhibit diverse pharmacological effects. frontiersin.org
Modification of the Ethyl Group: Altering the length and branching of the alkyl chain at the 2-position could impact lipophilicity and, consequently, cell membrane permeability and target engagement.
Derivatization of the Methanol (B129727) Group: The hydroxyl group of the methanol moiety is a prime site for esterification, etherification, or conversion to other functional groups to create prodrugs or modulate the compound's properties.
These modifications will be guided by structure-activity relationship (SAR) studies, which aim to correlate specific structural features with biological outcomes. mdpi.com
Advanced Synthetic Strategies for Complex Thiazole-Based Architectures
The efficient and versatile synthesis of thiazole derivatives is crucial for exploring their chemical space. While the Hantzsch thiazole synthesis remains a widely used method, researchers are continuously developing more advanced and greener synthetic strategies. researchgate.netresearchgate.net
Future efforts in this area may involve:
One-Pot, Multi-Component Reactions: These reactions offer an efficient way to construct complex molecules in a single step, reducing waste and saving time. researchgate.net
Microwave-Assisted Synthesis: This technique can accelerate reaction rates and improve yields for the synthesis of thiazole derivatives. researchgate.net
Flow Chemistry: Continuous flow reactors can provide better control over reaction parameters, leading to higher purity and safer production of thiazole compounds.
Novel Catalytic Systems: The development of new catalysts can enable more selective and efficient transformations, opening up new avenues for thiazole functionalization.
These advanced synthetic methods will be instrumental in creating libraries of diverse thiazole-based compounds for high-throughput screening.
Integration of Artificial Intelligence and Machine Learning in Drug Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. scielo.br For thiazole-based compounds like this compound, these computational tools can significantly accelerate the identification and optimization of new drug candidates.
AI and ML can be applied to:
Predict Biological Activity: QSAR (Quantitative Structure-Activity Relationship) models, powered by machine learning algorithms, can predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. eurekaselect.com
Virtual Screening: AI-driven virtual screening can rapidly screen vast libraries of virtual compounds against a specific biological target, identifying potential hits for further investigation. mdpi.com
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, expanding the chemical space of potential thiazole-based drugs.
Predicting ADMET Properties: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process, reducing the risk of late-stage failures. researchgate.net
The integration of AI and ML promises to make the design of thiazole derivatives more efficient and data-driven. nih.gov
Development of Targeted Delivery Systems
To enhance the therapeutic efficacy and minimize off-target effects of thiazole-based drugs, the development of targeted delivery systems is a critical area of research. These systems aim to deliver the drug specifically to the site of action, such as cancer cells or infected tissues.
Future research in this area may focus on:
Nanoparticle-Based Delivery: Encapsulating thiazole derivatives within nanoparticles, such as liposomes or polymeric nanoparticles, can improve their solubility, stability, and biodistribution. researchgate.net
Prodrug Strategies: Designing prodrugs that are activated only at the target site can increase the therapeutic index of the parent drug. researchgate.net
Antibody-Drug Conjugates (ADCs): Linking a potent thiazole-based cytotoxic agent to an antibody that specifically targets a cancer cell antigen can create a highly selective and effective cancer therapy.
Targeting Specific Receptors: Modifying the thiazole derivative to bind to specific receptors overexpressed on diseased cells can enhance its targeted delivery.
These advanced delivery systems hold the potential to unlock the full therapeutic potential of this compound and its derivatives.
Investigation of Broader Biological Applications
While thiazole derivatives have shown promise in various therapeutic areas, there is still a vast untapped potential for new applications. Future research should explore the broader biological activities of this compound and its analogs.
Potential areas for investigation include:
Antimicrobial Activity: Thiazoles have a long history as antimicrobial agents. mdpi.com New derivatives could be screened against a wide range of bacteria and fungi, including drug-resistant strains. mdpi.com
Antiviral Activity: The thiazole scaffold is present in some antiviral drugs, and new derivatives could be evaluated for their efficacy against various viruses. nih.gov
Anti-inflammatory Effects: Given the role of inflammation in many diseases, investigating the anti-inflammatory properties of these compounds could lead to new treatments for inflammatory disorders.
Antiparasitic Activity: Recent studies have highlighted the potential of thiazole derivatives as agents against parasites like Trypanosoma cruzi and Leishmania. mdpi.com
Enzyme Inhibition: Thiazole-based compounds have been shown to inhibit various enzymes involved in disease progression, such as kinases and tyrosinase. nih.govfrontiersin.org
Systematic screening of this compound and its derivatives against a diverse panel of biological targets could uncover novel therapeutic opportunities.
Q & A
Q. What are the common synthetic routes for (2-Ethyl-1,3-thiazol-5-yl)methanol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization of thioamide precursors or condensation reactions. For example, Claisen-Schmidt condensation (ethanol/methanol solvent, NaOH/KOH catalyst) is used for analogous thiazole derivatives . Optimize yield by controlling temperature (reflux conditions), stoichiometry of reactants (e.g., 1:1.2 molar ratio of aldehyde to ketone), and catalyst concentration. Purification via recrystallization (ethanol-DMF mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .
Q. How can spectroscopic techniques and X-ray crystallography confirm the structure of this compound?
- Methodological Answer :
- NMR : Key signals include the thiazole proton (δ 7.8–8.2 ppm for H-4), ethyl group (δ 1.2–1.4 ppm for CH3, δ 2.5–2.7 ppm for CH2), and methanol -OH (δ 2.0–3.0 ppm, broad) .
- IR : Confirm hydroxyl (-OH) stretch (~3200–3400 cm⁻¹) and thiazole ring vibrations (~1500–1600 cm⁻¹) .
- X-ray crystallography : Use SHELX software for refinement. Key parameters: R-factor < 0.05, hydrogen bonding networks (e.g., O-H···N interactions) stabilize the crystal lattice .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer :
- Storage : Amber glass bottles at room temperature, away from light and moisture .
- PPE : Gloves (nitrile), lab coat, and goggles. Avoid inhalation; use fume hoods during synthesis .
- Waste disposal : Neutralize acidic/basic byproducts before incineration .
Advanced Questions
Q. How can researchers resolve discrepancies in biological activity data for thiazolylmethanol derivatives across studies?
- Methodological Answer :
- Control variables : Compare substituent effects (e.g., ethyl vs. methyl/phenyl groups) on bioactivity. For example, ethyl groups may enhance lipophilicity, improving membrane permeability in antimicrobial assays .
- Statistical validation : Use ANOVA to assess significance of dose-response curves. Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
Q. What computational methods predict the reactivity and target interactions of this compound?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with PDB targets (e.g., HIV protease for antiretroviral activity). Key parameters: Grid box centered on active site, Lamarckian GA algorithm .
- DFT calculations : Gaussian09 at B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO-LUMO gap) and nucleophilic attack sites on the thiazole ring .
Q. How do substituents on the thiazole ring influence the antioxidant and anticancer properties of this compound?
- Methodological Answer :
- Antioxidant assays : Compare DPPH radical scavenging activity (IC50 values) of ethyl vs. trifluoromethyl derivatives. Ethyl groups may reduce steric hindrance, enhancing electron donation .
- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa). Substituents like ethyl improve pharmacokinetics (logP ~2.5) but may reduce solubility; balance via prodrug strategies (e.g., phosphate esters) .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
